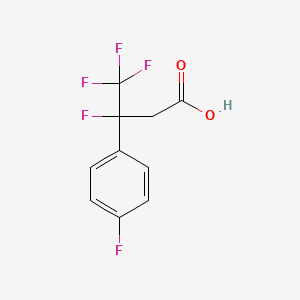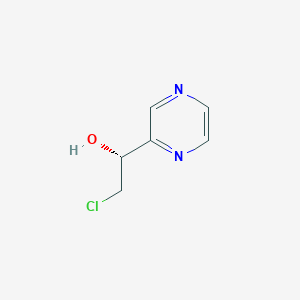![molecular formula C44H42F2N2O6 B13111321 8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 6945-73-9](/img/structure/B13111321.png)
8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its binaphthalene core, which is functionalized with multiple substituents, including fluoro, methyl, and imino groups. These functional groups contribute to the compound’s distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several key steps. The synthetic route typically begins with the preparation of the binaphthalene core, followed by the introduction of the various substituents through a series of reactions. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the binaphthalene core and the aryl groups.
Imination Reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Fluoro-4-methylphenyl isocyanate: This compound shares the fluoro and methyl substituents but lacks the binaphthalene core and imino groups.
Bis{(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol}copper(II): This Schiff base copper complex has a similar imino group but differs in its metal coordination and overall structure.
The uniqueness of 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol lies in its specific arrangement of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6945-73-9 |
|---|---|
Formule moléculaire |
C44H42F2N2O6 |
Poids moléculaire |
732.8 g/mol |
Nom IUPAC |
8-[(3-fluoro-4-methylphenyl)iminomethyl]-2-[8-[(3-fluoro-4-methylphenyl)iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H42F2N2O6/c1-19(2)33-27-13-23(7)35(41(51)37(27)29(39(49)43(33)53)17-47-25-11-9-21(5)31(45)15-25)36-24(8)14-28-34(20(3)4)44(54)40(50)30(38(28)42(36)52)18-48-26-12-10-22(6)32(46)16-26/h9-20,49-54H,1-8H3 |
Clé InChI |
CSXJGNGPMPASGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC(=C(C=C6)C)F)O)O)C(C)C)O)O)C(C)C)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


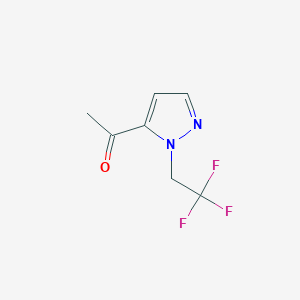
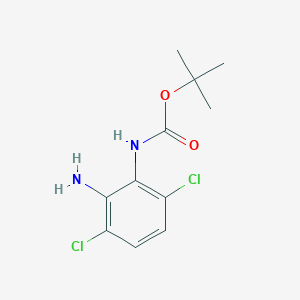


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
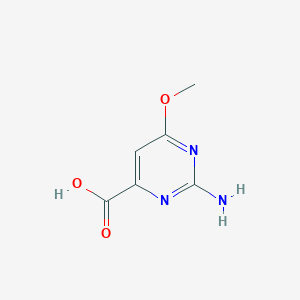
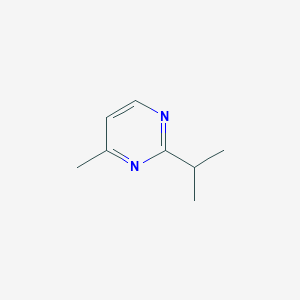
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)

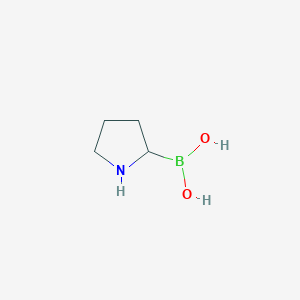
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
